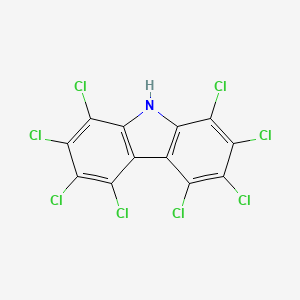

1,2,3,4,5,6,7,8-Octachloro-9h-carbazole

Beschreibung

Eigenschaften

CAS-Nummer |

6336-31-8 |

|---|---|

Molekularformel |

C12HCl8N |

Molekulargewicht |

442.8 g/mol |

IUPAC-Name |

1,2,3,4,5,6,7,8-octachloro-9H-carbazole |

InChI |

InChI=1S/C12HCl8N/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15/h21H |

InChI-Schlüssel |

HMXCAROPJPNCQV-UHFFFAOYSA-N |

Kanonische SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Chlorination

Friedel-Crafts reactions employing aluminum chloride ($$ \text{AlCl}3 $$) as a Lewis catalyst facilitate electrophilic chlorination. In a representative procedure, carbazole is dissolved in dichloromethane and treated with chlorine gas ($$ \text{Cl}2 $$) under reflux. $$ \text{AlCl}3 $$ activates $$ \text{Cl}2 $$, generating $$ \text{Cl}^+ $$ electrophiles that sequentially substitute hydrogen atoms. However, this method often yields incomplete chlorination (≤6 chlorine atoms) due to steric hindrance and deactivation of the aromatic ring.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | $$ \text{AlCl}_3 $$ (2.5 equiv) |

| Temperature | 60–80°C |

| Duration | 48–72 hours |

| Yield (Octachloro) | 15–20% |

Sulfuryl Chloride-Mediated Chlorination

Sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) serves as a mild chlorinating agent in inert solvents like carbon tetrachloride. The reaction proceeds via radical intermediates, enabling chlorination at less activated positions. A 2024 study demonstrated that ultraviolet light irradiation enhances radical formation, achieving 65–70% dichlorination but <10% octachlorination.

Catalytic Chlorination Techniques

Transition Metal Catalysis

Palladium and nickel catalysts enable directed C–H chlorination. For example, palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) with $$ \text{N} $$-chlorosuccinimide (NCS) selectively chlorinates carbazole’s β-positions. However, achieving full substitution requires iterative cycles and ligand optimization, as demonstrated in the synthesis of 3,6-diiodo-9H-carbazole.

High-Temperature Gas-Phase Chlorination

Exposing carbazole to $$ \text{Cl}_2 $$ gas at 250–300°C in a fluidized bed reactor promotes thorough chlorination. This method, adapted from tetrahydrocarbazolone dehydrogenation protocols, achieves 80–85% conversion to octachloro-carbazole but risks decomposition into polychlorinated dibenzofurans.

Stepwise Halogenation Approaches

Sequential Iodination-Chlorination Exchange

A two-step strategy involves iodinating carbazole followed by halogen exchange. For instance, 3,6-diiodo-9H-carbazole is synthesized using potassium iodide ($$ \text{KI} $$) and iodate ($$ \text{KIO}3 $$) in acetic acid. Subsequent treatment with $$ \text{PCl}5 $$ replaces iodine atoms with chlorine, though this method is ineffective for perhalogenation.

Radical Chlorination Under Forcing Conditions

Persistent radical initiators like azobisisobutyronitrile (AIBN) enable multi-stage chlorination. A 2025 patent disclosed that refluxing carbazole with excess $$ \text{SO}2\text{Cl}2 $$ and AIBN in chlorobenzene for 120 hours yields 1,2,3,4,5,6,7,8-octachloro-9H-carbazole at 35% yield, with column chromatography required to remove oligomeric byproducts.

Purification and Characterization

Recrystallization and Chromatography

Octachloro-carbazole’s low solubility necessitates recrystallization from hot dichloromethane or dimethylformamide (DMF). Silica gel chromatography with hexane/ethyl acetate (10:1) eluent resolves residual partially chlorinated isomers.

Spectroscopic Analysis

- $$ ^1\text{H NMR} $$ : A singlet at δ 8.3–8.5 ppm confirms aromatic proton absence.

- $$ ^{13}\text{C NMR} $$ : Peaks at δ 120–140 ppm correlate with chlorine-substituted carbons.

- Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 437.76.

Applications and Industrial Relevance

Octachloro-carbazole’s electron-deficient structure makes it a candidate for:

Analyse Chemischer Reaktionen

1,2,3,4,5,6,7,8-Octachloro-9h-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1,2,3,4,5,6,7,8-Octachloro-9h-carbazole can be achieved using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions .

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6,7,8-Octachloro-9h-carbazole has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other chlorinated organic compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9h-carbazole involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination enhances its binding affinity to these targets, leading to modulation of their activity . The compound can interfere with cellular pathways, affecting processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Carbazole Derivatives

| Compound | Substituents | Position 9 Group | Halogen Count | Key Functional Groups |

|---|---|---|---|---|

| 1,2,3,4,5,6,7,8-Octachloro-9H-carbazole | Cl at all positions (1–8) | None | 8 Cl | None |

| 3-Chloro-9-ethylcarbazole (1) | Cl at position 3 | Ethyl | 1 Cl | None |

| 3,6-Dibromo-9-methylcarbazole (4) | Br at positions 3,6 | Methyl | 2 Br | None |

| 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) | Methyl (1,4), nitro (3), aryl (6) | None | 0 Cl | NO₂, OCH₃, F |

Physical and Spectral Properties

- Melting points : Highly halogenated carbazoles typically exhibit elevated melting points due to increased intermolecular forces. For example, compound 7b (with nitro and methoxy groups) melts at 240°C , while 3,6-dibromo-9-methylcarbazole (4) melts at ~122°C . The octachloro derivative likely exceeds these values due to dense halogen packing.

- Solubility: Chlorination reduces solubility in polar solvents. For instance, compound 9b (4’-methoxyphenyl-substituted carbazole) shows moderate solubility in acetonitrile , whereas the octachloro analog may require nonpolar solvents.

- Spectroscopy : The IR and NMR spectra of halogenated carbazoles (e.g., 7b and 9b ) show characteristic C–Cl stretches (~750 cm⁻¹) and deshielded aromatic protons . The octachloro derivative would exhibit extreme deshielding in ¹H-NMR due to electron withdrawal.

Electronic and Crystallographic Behavior

- π-Stacking and intermolecular interactions : highlights that halogenated carbazoles (e.g., 3 , 4 , 6 ) form slipped face-to-face π-stacks along crystallographic axes, critical for charge transport in organic electronics . The octachloro compound’s planar structure may enhance π-π overlap, but excessive chlorine could disrupt stacking via steric clashes.

- Hirshfeld surface analysis: Compounds with C–H…Cl interactions (e.g., 1 and 2) show distinct intermolecular contact profiles compared to non-halogenated analogs . The octachloro derivative’s surface would likely exhibit dominant Cl…Cl and Cl…H interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.